molecular formula C20H17N5O3 B2492264 7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2188279-15-2

7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2492264
CAS RN: 2188279-15-2
M. Wt: 375.388
InChI Key: IDXDFSYDLMEFOK-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their heterocyclic frameworks, which are significant in pharmaceutical chemistry due to their potential biological activities. Although the specific compound's direct studies are scarce, research on similar compounds provides valuable insights into its characteristics and potential applications.

Synthesis Analysis

The synthesis of similar pyrimido[4,5-d]pyrimidine derivatives typically involves reactions under optimized conditions to yield the desired products. For example, the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones has been shown to produce pyrazolo[1,5-a]pyrimidine derivatives with high yields, demonstrating the versatility of ketene reactions in synthesizing complex pyrimidine frameworks (Zahedifar, Razavi, & Sheibani, 2016).

Molecular Structure Analysis

Structural analysis of pyrido[2,3-d]pyrimidine derivatives reveals variations in crystal structures despite similar molecular frameworks. For instance, studies have shown how hydrogen bonding and pi-pi stacking interactions contribute to the diverse crystal packing patterns in these compounds, highlighting the impact of subtle changes on the overall molecular arrangement (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimido[4,5-d]pyrimidine compounds undergo various chemical reactions, including regioselective amination, showcasing their reactivity and potential for functionalization. Such reactions expand the utility of these compounds in synthesizing biologically active molecules (Gulevskaya et al., 1994).

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to 7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione often focuses on their synthesis and characterization, aiming to explore their potential applications in various fields, including pharmaceutical chemistry and material science. For example, the development of novel methods for the synthesis of heterocyclic compounds like 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones has been detailed, highlighting their significance in pharmaceutical chemistry due to their antibacterial, fungicidal activity, and potential as antagonists of the neuropeptide S receptor and antiallergic properties (Osyanin et al., 2014).

Biological Activities

Compounds with a core structure resembling this compound have been synthesized and tested for various biological activities. Studies have shown that such compounds can exhibit significant anti-inflammatory and analgesic properties. For instance, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone have been explored for their anti-inflammatory and analgesic activities, showing promising results as cyclooxygenase inhibitors with potential for COX-2 selectivity, comparable to standard drugs in some cases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Potential

The antimicrobial potential of pyrimido[4,5-d]pyrimidine derivatives and related structures has also been a focus of research. New series of compounds synthesized from the core structure have been evaluated for their antimicrobial activities, showing varying degrees of effectiveness against bacterial and fungal strains. This includes studies on the synthesis and preliminary antimicrobial activity of new Schiff bases of pyrido[1,2-a] pyrimidine derivatives with certain amino acids, aiming to explore synergistic effects in antibacterial and antitumor applications (Alwan, Al Kaabi, & Hashim, 2014).

Safety and Hazards

The safety profile of this compound should be evaluated based on relevant studies and guidelines. It is essential to consider toxicity, stability, and potential hazards during its use .

Future Directions

  • Formulation : Explore novel drug delivery systems for improved efficacy and safety .

properties

IUPAC Name

2-[(2-methoxyphenyl)methylamino]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-28-16-10-6-5-7-13(16)11-21-19-22-12-15-17(23-19)24-20(27)25(18(15)26)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXDFSYDLMEFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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